molecular formula C16H14F2N2O2 B14310040 7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one CAS No. 112009-13-9

7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one

Katalognummer: B14310040
CAS-Nummer: 112009-13-9
Molekulargewicht: 304.29 g/mol
InChI-Schlüssel: JZKBKJBUXMZZRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields This compound is part of the phenoxazinone family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by cyclization and fluorination reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of high-quality compounds .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenoxazinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Wirkmechanismus

The mechanism of action of 7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group facilitates its binding to various biological molecules, while the difluoro groups enhance its stability and reactivity. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of targeted cells .

Eigenschaften

CAS-Nummer

112009-13-9

Molekularformel

C16H14F2N2O2

Molekulargewicht

304.29 g/mol

IUPAC-Name

7-(diethylamino)-1,4-difluorophenoxazin-3-one

InChI

InChI=1S/C16H14F2N2O2/c1-3-20(4-2)9-5-6-11-13(7-9)22-16-14(18)12(21)8-10(17)15(16)19-11/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

JZKBKJBUXMZZRE-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C(=CC(=O)C(=C3O2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.